
Di-tert-butyl piperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C15H27NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl piperidine-1,4-dicarboxylate can be synthesized through the reaction of piperidine-1,4-dicarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces alcohols. Substitution reactions result in various functionalized derivatives .
Applications De Recherche Scientifique
Di-tert-butyl piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and carboxylic acids in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is used in the manufacture of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl piperidine-1,4-dicarboxylate primarily involves its role as a protecting group. The tert-butyl groups shield reactive sites on the piperidine ring, preventing unwanted reactions during synthesis. The protecting groups can be removed under mild acidic conditions, revealing the functional groups for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but with ethyl groups instead of tert-butyl groups.
1-Boc-4-anilinopiperidine-1-carboxylate: Contains an aniline group, used in the synthesis of fentanyl derivatives.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Similar protecting group properties but with a methyl ester.
Uniqueness
Di-tert-butyl piperidine-1,4-dicarboxylate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where protecting groups need to be selectively removed without affecting other functional groups .
Propriétés
Formule moléculaire |
C15H27NO4 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
ditert-butyl piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-7-9-16(10-8-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3 |
Clé InChI |
NMPQIWVAVGEMRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)

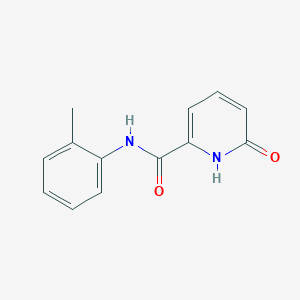
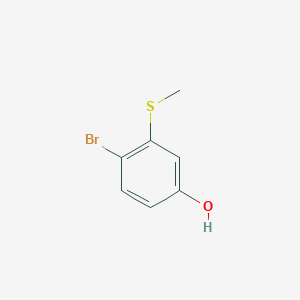
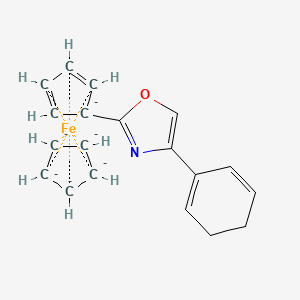
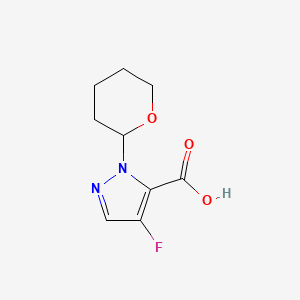
![(E)-4-[2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid](/img/structure/B13908391.png)
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)


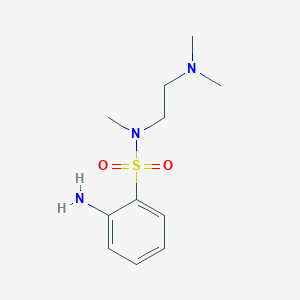
![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)
